2-Phenylazepane-1-carbaldehyde

Organic Synthesis N-Formylation Yield Optimization

2-Phenylazepane-1-carbaldehyde (CAS 71602-41-0) is a synthetic organic compound belonging to the azepane-1-carbaldehyde class, characterized by a saturated seven-membered azepane ring bearing a phenyl substituent at the 2-position and a formyl (carbaldehyde) group at the N-1 position. Its molecular formula is C13H17NO with a molecular weight of 203.28 g/mol.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 71602-41-0
Cat. No. B8530385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylazepane-1-carbaldehyde
CAS71602-41-0
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCC(N(CC1)C=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-11-14-10-6-2-5-9-13(14)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2
InChIKeyHUIYGUCNCWYBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylazepane-1-carbaldehyde (CAS 71602-41-0): A 2-Substituted Azepane-1-carbaldehyde Building Block for Medicinal Chemistry and Heterocycle Synthesis


2-Phenylazepane-1-carbaldehyde (CAS 71602-41-0) is a synthetic organic compound belonging to the azepane-1-carbaldehyde class, characterized by a saturated seven-membered azepane ring bearing a phenyl substituent at the 2-position and a formyl (carbaldehyde) group at the N-1 position. Its molecular formula is C13H17NO with a molecular weight of 203.28 g/mol [1]. The compound exists as a mixture of E/Z isomers due to restricted rotation around the N-formyl amide bond and is structurally related to the azepane core found in several pharmacologically active scaffolds, including meptazinol (3-phenylazepane) and various 4-phenylazepane-derived opioid analgesics [2]. This compound serves primarily as a versatile synthetic intermediate and building block for constructing more complex nitrogen-containing heterocycles and drug candidates .

Synthetic building block for 2,2-disubstituted azepane derivatives via lithiation-substitution chemistry.
N-Formyl protected scaffold enabling further reduction or hydrolysis to secondary amines.
E/Z isomer mixture serves as an analytical reference for amide rotamer studies.

Why Azepane-1-carbaldehydes Cannot Be Substituted Without Validation: Structural Determinants of 2-Phenylazepane-1-carbaldehyde Differentiation


Generic substitution among azepane-1-carbaldehydes is not straightforward due to the critical influence of the phenyl substitution position and the N-formyl group on both synthetic utility and downstream pharmacological activity. The phenyl group at the 2-position imparts distinct electronic and steric effects that govern the compound's behavior in lithiation–substitution reactions, where the regioselectivity of electrophilic addition (α to nitrogen versus ortho-substitution) differs markedly from unsubstituted or 3-/4-phenyl analogs . Furthermore, the position of the phenyl substituent fundamentally alters the biological target profile of derived compounds: 2-phenylazepane-based N-benzylsulfonyl derivatives demonstrate anti-apoptotic Bim inhibition activity [1], whereas 3-phenylazepane scaffolds (e.g., meptazinol) act as μ-opioid receptor partial agonists [2], and 4-phenylazepanes (e.g., ethoheptazine) function as full opioid agonists [3]. Additionally, the N-formyl group serves as both a protecting group and a synthetic handle for further derivatization, with the E/Z isomer ratio and rotational barrier directly impacting NMR characterization and subsequent reaction outcomes . These structure-dependent differences in reactivity, regioselectivity, and biological pathway engagement mean that substituting 2-phenylazepane-1-carbaldehyde with other regioisomers or unsubstituted azepane-1-carbaldehydes introduces unvalidated variables that can compromise synthetic reproducibility or pharmacological relevance.

Regioselectivity profile differs: The 2-phenyl group directs α-substitution; unsubstituted or 3-/4-phenyl analogs exhibit distinct product distributions, altering synthetic outcomes.
Biological target engagement diverges: 2-Phenylazepane-derived compounds show Bim inhibition activity, whereas 3- and 4-phenyl regioisomers are μ-opioid receptor ligands, leading to unrelated pharmacological profiles.
Reactivity and characterization shift: The N-formyl E/Z isomer ratio and rotational barrier affect NMR interpretation and reaction reproducibility; switching to other azepane-1-carbaldehydes may introduce unvalidated variables.

Quantitative Evidence Guide: 2-Phenylazepane-1-carbaldehyde Differentiation Data


Synthetic Yield Comparison: N-Formylation of 2-Phenylazepane Versus Unsubstituted Azepane

2-Phenylazepane-1-carbaldehyde was synthesized via N-formylation of 2-(R,S)-phenylazacycloheptane using formic acid and acetic anhydride at 70°C for 2 hours, achieving a 97% isolated yield . This represents the specific synthetic efficiency for the 2-phenyl-substituted substrate under these optimized conditions. While literature reports for unsubstituted azepane-1-carbaldehyde N-formylation using alternative reagents (e.g., N-formylsaccharin, cyanomethyl formate) report yields ranging from 70% to 95% depending on reaction conditions , no head-to-head study directly compares yields of 2-phenyl versus unsubstituted azepane under identical conditions. Therefore, the 97% yield should be interpreted as a reference benchmark for procurement decisions requiring reproducible synthesis of this specific phenyl-substituted derivative.

N-Formylation Yield
Cross-study comparable
97% isolated yield (target compound) vs 70–95% for unsubstituted azepane (cross-study)
High reported efficiency for this substrate; supports procurement for reproducible synthesis.
No head-to-head data under identical conditions.
Organic Synthesis N-Formylation Yield Optimization

Pharmacological Differentiation: 2-Phenylazepane-Derived Bim Inhibitors Versus 3- and 4-Phenylazepane Opioid Analgesics

N-Benzylsulfonyl-2-phenylazepane derivatives, which incorporate the 2-phenylazepane scaffold (the precursor to 2-phenylazepane-1-carbaldehyde), reduce pro-apoptotic Bim protein expression to 7% of control levels at 10 μM in cardiomyocytes under chronic beta-adrenergic receptor activation [1]. This anti-apoptotic, cardioprotective mechanism is entirely distinct from the opioid receptor activity exhibited by 3-phenylazepane derivatives (e.g., meptazinol, a μ-opioid receptor partial agonist with mixed agonist/antagonist activity) [2] and 4-phenylazepane derivatives (e.g., ethoheptazine, proheptazine, full μ-opioid agonists) [3]. The position of the phenyl substituent on the azepane ring is the critical determinant of this divergent pharmacological profile, with the 2-substituted scaffold uniquely enabling Bim inhibition activity.

Bim Inhibition Activity
Class-level inference
N-benzylsulfonyl-2-phenylazepane reduces Bim to 7% of control at 10 μM; 3- and 4-phenyl scaffolds: μ-opioid agonist activity.
Scaffold enables Bim inhibition pathway study; distinct from opioid receptor profiles.
Derived compounds; activity context-specific.
Medicinal Chemistry Cardioprotection Apoptosis

Regioselectivity in Lithiation–Substitution: 2-Phenyl Substitution Directs α-versus-ortho Product Distribution

In lithiation–substitution reactions of N-Boc-2-phenylazepane (the N-protected precursor of 2-phenylazepane-1-carbaldehyde), treatment with butyllithium followed by electrophilic quench predominantly yields α-substituted products, except for cyanoformates and chloroformates which give ortho-substituted products . Additionally, cyclic carbamates were formed specifically from aldehyde or ketone electrophiles . The rate of carbamate rotation was characterized by variable temperature NMR spectroscopy and DFT studies, providing kinetic parameters that govern reactivity . In contrast, unsubstituted azepane-1-carbaldehydes lack the phenyl-directed regioselectivity and the associated rotational barriers, resulting in different product distributions upon lithiation. The 2-phenyl group thus imposes predictable but distinct regiochemical outcomes that must be accounted for in synthetic planning.

Lithiation Regioselectivity
Data to verify
α-Substitution predominant; ortho-substitution with cyanoformates/chloroformates; cyclic carbamates from aldehydes/ketones. Characterized by VT-NMR.
Predictable regiochemical outcome supports synthetic route design.
Limited published data; rotational barrier quantified.
Synthetic Methodology Regioselectivity Lithiation

Physicochemical Differentiation: Molecular Weight, LogP, and Solubility Profile Versus Unsubstituted Azepane-1-carbaldehyde

2-Phenylazepane-1-carbaldehyde (C13H17NO, MW 203.28 g/mol) exhibits a significantly higher molecular weight and greater lipophilicity compared to the unsubstituted azepane-1-carbaldehyde (C7H13NO, MW 127.18 g/mol) [1][2]. The unsubstituted compound has a boiling point of 241.1°C at 760 mmHg and calculated LogP of 1.59 [2]. While direct experimental LogP and boiling point data for the target compound are not available in the public literature, the presence of the phenyl ring is expected to substantially increase LogP (estimated ~3.0–3.5 based on fragment addition methods) and elevate the boiling point beyond that of the unsubstituted analog. These physicochemical differences directly impact chromatographic retention, formulation solvent selection, and membrane permeability in biological assays.

Physicochemical Profile
Cross-study comparable
MW 203.28 (2-phenyl) vs 127.18 g/mol (unsubstituted); Est. LogP ~3.0–3.5 vs 1.59; Boiling point not reported.
Higher lipophilicity and MW impact purification and assay compatibility.
LogP estimated; experimental data needed.
Physicochemical Properties Formulation Solubility

Synthetic Accessibility: Direct N-Formylation of 2-Phenylazepane Versus Multi-Step Alternative Routes

2-Phenylazepane-1-carbaldehyde is accessible in a single synthetic step from 2-(R,S)-phenylazacycloheptane via N-formylation using formic acid and acetic anhydride at 70°C for 2 hours . This contrasts with the synthesis of regioisomeric phenyl-substituted azepane derivatives such as 3-ethyl-3-phenylazepane derivatives, which require multi-step sequences including ring construction and functional group manipulation [1]. The direct availability of the N-formylated 2-phenylazepane building block enables more efficient entry into the 2-phenylazepane chemical space compared to de novo synthesis of the azepane ring. Furthermore, the N-formyl group can be readily reduced to the N-methyl derivative or hydrolyzed to the secondary amine, providing versatile synthetic divergence points.

Synthetic Accessibility
Method context
Single-step N-formylation (97% yield) from 2-phenylazepane vs multi-step synthesis for 3-ethyl-3-phenylazepane analogs.
Efficient entry to 2-phenylazepane space reduces synthetic burden.
Based on reported conditions; patent reference.
Synthetic Efficiency Process Chemistry Building Block

Recommended Application Scenarios for 2-Phenylazepane-1-carbaldehyde Based on Quantitative Evidence


Cardioprotective Drug Discovery: Bim Inhibition Screening Programs

Based on the demonstrated ability of N-benzylsulfonyl-2-phenylazepane derivatives to reduce Bim expression to 7% of control levels at 10 μM in cardiomyocytes [1], 2-phenylazepane-1-carbaldehyde serves as an optimal starting material for medicinal chemistry programs targeting stress-induced cardiomyocyte apoptosis. Programs should procure this specific 2-phenyl-substituted scaffold rather than 3- or 4-phenylazepane alternatives, which exhibit opioid receptor activity and are unsuitable for cardioprotective Bim inhibition applications.

Synthetic Methodology Development: Lithiation–Substitution Studies

The well-characterized regioselectivity of N-Boc-2-phenylazepane lithiation—where α-substitution predominates and specific electrophiles (cyanoformates, chloroformates) give ortho-substitution, while aldehydes/ketones yield cyclic carbamates —makes 2-phenylazepane-1-carbaldehyde (or its Boc-protected precursor) an ideal substrate for developing and optimizing lithiation–substitution methodologies. The rotational barrier characterized by VT-NMR provides a quantitative benchmark for computational modeling and mechanistic studies.

Heterocyclic Library Synthesis: Efficient Access to 2,2-Disubstituted Azepanes

2-Phenylazepane-1-carbaldehyde provides a high-yielding (97%) entry point to the 2-phenylazepane scaffold , which can be further derivatized to 2,2-disubstituted azepanes via lithiation–substitution chemistry . This single-step N-formylation route from 2-phenylazepane enables efficient construction of diverse heterocyclic libraries, avoiding the multi-step sequences required for alternative regioisomeric azepane scaffolds. The N-formyl group can be reduced or hydrolyzed to generate additional diversification points.

Analytical Reference Standard: E/Z Isomer Mixture Characterization

2-Phenylazepane-1-carbaldehyde exists as a mixture of E/Z isomers due to restricted rotation around the N-formyl amide bond . This property makes the compound a valuable reference standard for developing and validating NMR methods to quantify amide rotamer populations, with direct applicability to quality control of N-formylated pharmaceutical intermediates. SpectraBase provides reference spectral data (InChIKey: HUIYGUCNCWYBNY-UHFFFAOYSA-N) for identity confirmation [2].

Application
Selection Property
Validation Focus
Bim inhibition screening studies
2-Phenylazepane scaffold specificity
Bim expression reduction in cell models
Lithiation-substitution methodology development
Regioselectivity profile
Product distribution analysis by NMR/LC-MS
2,2-Disubstituted azepane library synthesis
High-efficiency N-formylation route
Derivatization scope and yield
E/Z isomer mixture reference standard
Defined amide rotamer ratio
Rotamer population quantification by VT-NMR
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